molecular formula C12H18N2O B13576990 1-(2-Methoxy-3-methylphenyl)piperazine

1-(2-Methoxy-3-methylphenyl)piperazine

Cat. No.: B13576990
M. Wt: 206.28 g/mol
InChI Key: CGUOSBJVSQAKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-3-methylphenyl)piperazine is a versatile phenylpiperazine derivative of significant interest in chemical synthesis and pharmacological research. This compound serves as a key synthetic intermediate and building block for the preparation of more complex molecules. Its structural features make it valuable for developing ligands that target various receptor systems. Research into structurally similar phenylpiperazine compounds has indicated potential activity on central nervous system targets, including serotonin (5-HT) and other neurotransmitter receptors, suggesting its value in neuroscience studies . As a precursor, it can be utilized in nucleophilic substitution reactions and to create novel chemical entities, such as ferrocene hybrids, for exploratory research in medicinal chemistry and drug development . Researchers employ this compound strictly for laboratory investigations. 1-(2-Methoxy-3-methylphenyl)piperazine is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxy-3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-4-3-5-11(12(10)15-2)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3

InChI Key

CGUOSBJVSQAKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxy-3-methylphenyl)piperazine and its Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: 1-(2-Methoxy-3-methylphenyl)piperazine - A Theoretical Overview

Molecular Identity and Physicochemical Properties

1-(2-Methoxy-3-methylphenyl)piperazine is an arylpiperazine derivative. Arylpiperazines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for drugs targeting the central nervous system. The addition of a methyl group at the 3-position of the phenyl ring, adjacent to the methoxy group, distinguishes this molecule from its more common analogue.

Based on its structure, the following properties can be calculated:

PropertyValue
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Monoisotopic Mass 206.1419 g/mol
Proposed Synthesis Pathway

A plausible and widely utilized method for the synthesis of arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In this proposed synthesis, the starting materials would be 2-bromo-1-methoxy-3-methylbenzene and piperazine.

The precursor, 2-methoxy-3-methylaniline, is a known compound, which can be synthesized and subsequently halogenated to provide the necessary aryl bromide.

Experimental Protocol: Proposed Synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine

Disclaimer: This is a theoretical protocol based on established methodologies for similar compounds. Actual reaction conditions may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 2-bromo-1-methoxy-3-methylbenzene, followed by piperazine and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the prescribed time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis_of_1-(2-Methoxy-3-methylphenyl)piperazine reagents Pd₂(dba)₃, BINAP, NaOtBu Toluene, 80-110 °C product 1-(2-Methoxy-3-methylphenyl)piperazine reagents->product starting_material_1 2-Bromo-1-methoxy-3-methylbenzene starting_material_1->reagents starting_material_2 Piperazine starting_material_2->reagents caption Proposed Buchwald-Hartwig amination pathway. Synthesis_Workflow cluster_synthesis General Synthesis of Arylpiperazines cluster_derivatization Further Derivatization A Aryl Halide (e.g., 2-Bromoanisole) C Palladium Catalyst + Ligand + Base A->C B Piperazine B->C D 1-(2-Methoxyphenyl)piperazine C->D E 1-(2-Methoxyphenyl)piperazine G N-Substituted Derivative E->G F Electrophile (R-X) F->G caption General synthesis and derivatization workflow.

Caption: General synthesis and derivatization workflow.

Applications in Research and Drug Development

1-(2-Methoxyphenyl)piperazine is a cornerstone in the development of therapeutics targeting the central nervous system, primarily due to its interaction with serotonin receptors.

  • Serotonergic Agent: It exhibits high affinity for the serotonin 5-HT₁A receptor, where it acts as a partial agonist. [1]This activity is foundational to its investigation in models of antipsychotic behavior. [1]* Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure is a key component in drugs developed for treating benign prostatic hyperplasia and in the synthesis of various antipsychotic and antidepressant medications.

  • Research Tool: Due to its specific receptor-binding profile, it is used as a research tool in neuroscience to study the function of serotonin receptors and to validate new drug targets.

References

  • PrepChem.com. Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Available from: [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • SWGDrug. 1-(2-METHOXYPHENYL)PIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs. Available from: [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. Available from: [Link]

Sources

Navigating the Landscape of Arylpiperazines: A Technical Guide to 1-(2-Methoxy-3-methylphenyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Chemical Identification and Structural Elucidation

The precise SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey (International Chemical Identifier Key) are fundamental for unambiguous chemical identification in databases and research communications. While these identifiers for 1-(2-Methoxy-3-methylphenyl)piperazine are not indexed in major chemical databases, we can infer its structure and provide identifiers for closely related, commercially available analogs.

Inferred Structure:

The name 1-(2-Methoxy-3-methylphenyl)piperazine logically defines a piperazine ring attached at one of its nitrogen atoms to a phenyl ring. This phenyl ring is substituted at the 2-position with a methoxy group (-OCH3) and at the 3-position with a methyl group (-CH3).

Table 1: Chemical Identifiers of 1-(2-Methoxy-3-methylphenyl)piperazine and Key Analogs

Compound NameSMILES StringInChIKey
1-(2-Methoxy-3-methylphenyl)piperazine Not availableNot available
1-(2-Methoxyphenyl)piperazineCOc1ccccc1N2CCNCC2VNZLQLYBRIOLFZ-UHFFFAOYSA-N[1][2]
1-(4-Methoxy-2-methylphenyl)piperazineCC1=C(C=CC(=C1)OC)N2CCNCC2[3]QACLELNFVSMAIZ-UHFFFAOYSA-N[3]
2-Methoxy-3-methylpyrazineCC1=NC=CN=C1OC[4]VKJIAEQRKBQLLA-UHFFFAOYSA-N[4][5]

Note: The data for 2-Methoxy-3-methylpyrazine is included for structural comparison but it is not a piperazine derivative.

Synthesis Strategies for Arylpiperazine Scaffolds

The synthesis of arylpiperazine derivatives is a well-established field in medicinal chemistry. The primary approach involves the N-arylation of piperazine or its protected derivatives with an appropriate aryl halide. The specific synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine would likely follow a similar pathway.

A common synthetic route is the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the piperazine nitrogen and the aryl ring. An alternative method is nucleophilic aromatic substitution, particularly if the aryl ring is activated by electron-withdrawing groups.

A generalized synthetic protocol for a related compound, 1-(3-Methoxyphenyl)piperazine, involves the reaction of N-BOC piperazine hydrochloride with 3-methoxybromobenzene, followed by deprotection.[6] This highlights a typical multi-step synthesis that balances reactivity and protects sensitive functional groups.

Generalized Synthetic Workflow:

A 1-Bromo-2-methoxy-3-methylbenzene G Buchwald-Hartwig Amination A->G B Piperazine B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., BINAP) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H 1-(2-Methoxy-3-methylphenyl)piperazine G->H Crude Product I Purification (e.g., Chromatography) H->I J Final Product I->J

Caption: Generalized Buchwald-Hartwig amination workflow for the synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine.

Physicochemical and Pharmacological Properties

The physicochemical properties of arylpiperazines are crucial for their behavior in biological systems. These properties can be predicted based on the analysis of similar compounds.

Table 2: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine

PropertyValueSource
Molecular Weight192.26 g/mol
Melting Point35-40 °C
Boiling Point130-133 °C at 0.1 mmHg
Density1.095 g/mL at 25 °C
Refractive Indexn20/D 1.575

The piperazine moiety is a versatile scaffold in medicinal chemistry, known to interact with various biological targets.[7] Many piperazine derivatives exhibit activity at central nervous system receptors, including serotonergic and dopaminergic pathways.[8] For instance, 1-(2-Methoxyphenyl)piperazine is a known serotonergic agent, acting as a partial agonist at the 5-HT1A receptor.[9] It is also a metabolite of several drugs, including urapidil and oxypertine.[9]

The introduction of a methyl group at the 3-position of the phenyl ring in 1-(2-Methoxy-3-methylphenyl)piperazine could modulate its receptor binding profile and metabolic stability compared to 1-(2-Methoxyphenyl)piperazine.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For 1-(2-Methoxyphenyl)piperazine, characteristic signals in the 1H NMR spectrum would correspond to the methoxy protons, the aromatic protons, and the piperazine protons.[10]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • Chromatography (GC, HPLC): Used to assess the purity of the compound. A gas chromatography method has been described for the analysis of 1-(2-methoxyphenyl)piperazine.[11]

Table 3: Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

TechniqueKey Features
13C NMR Spectral data is available in chemical databases.[2]
1H NMR Spectrum available, typically run in DMSO-d6.[10]
Mass Spec Molecular ion peak at m/z 192.[2]

Applications in Research and Drug Discovery

Arylpiperazine derivatives are prevalent in drug discovery due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[7] They are key components in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[8]

1-(2-Methoxyphenyl)piperazine itself has been investigated for its antipsychotic-like effects.[9] It serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[12][13] Given this context, 1-(2-Methoxy-3-methylphenyl)piperazine represents a novel chemical entity that could be explored for its potential pharmacological activities.

Logical Flow of a Drug Discovery Cascade:

A Compound Synthesis & Purification B In Vitro Primary Screening (e.g., Receptor Binding Assays) A->B C In Vitro Secondary Screening (e.g., Functional Assays) B->C D ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Lead Optimization E->F

Caption: A typical drug discovery workflow for a novel arylpiperazine compound.

Conclusion

While direct experimental data for 1-(2-Methoxy-3-methylphenyl)piperazine is currently limited in the public domain, a wealth of information on structurally similar arylpiperazines provides a solid foundation for its synthesis, characterization, and potential applications. This guide leverages existing knowledge on compounds like 1-(2-Methoxyphenyl)piperazine to offer a predictive and practical framework for researchers. The exploration of novel derivatives such as 1-(2-Methoxy-3-methylphenyl)piperazine continues to be a promising avenue in the quest for new therapeutic agents.

References

  • PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. [Link]

  • PrepChem.com. Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. [Link]

  • PubChem. 1-(2-methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine. [Link]

  • SWGDrug. 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • The Royal Society of Chemistry. Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. [Link]

  • Mol-Instincts. 1-[(2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine--oxalic acid (1/1). [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). [Link]

  • PubChem. 1-(4-Methoxy-2-methylphenyl)piperazine | C12H18N2O | CID 10750797. [Link]

  • SpectraBase. 1-(2-Methoxyphenyl)piperazine - Optional[1H NMR] - Spectrum. [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubChem. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. [Link]

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Methodological & Application

Synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine from 2-methoxy-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Methoxy-3-methylphenyl)piperazine, a valuable arylpiperazine scaffold in medicinal chemistry and drug discovery.[1][2][3] The arylpiperazine motif is a privileged structure found in numerous FDA-approved drugs, highlighting its importance.[3][4] This protocol details a robust and modern synthetic route starting from 2-methoxy-3-methylaniline and piperazine, employing a Palladium-catalyzed Buchwald-Hartwig amination. The guide is intended for researchers, chemists, and drug development professionals, offering in-depth scientific rationale, a step-by-step experimental protocol, safety guidelines, and methods for product characterization.

Introduction and Scientific Rationale

The synthesis of N-aryl piperazines is a cornerstone of modern pharmaceutical development. These compounds are integral to ligands targeting a variety of receptors, particularly within the central nervous system (CNS).[3] The target molecule, 1-(2-Methoxy-3-methylphenyl)piperazine, serves as a key intermediate for more complex molecular architectures.

Two primary synthetic strategies exist for this class of transformation:

  • Classical Condensation: This involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures.[5][6] While functional, this method often requires harsh conditions and involves highly toxic reagents, making it less desirable.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope.[7][8] This reaction has become the preferred method in medicinal chemistry due to its milder conditions, superior functional group tolerance, and consistently high yields.[4][7]

This guide focuses exclusively on the Buchwald-Hartwig amination. The choice is predicated on its reliability and adaptability. The reaction's success hinges on a synergistic interplay between a palladium precursor, a specialized phosphine ligand, and a suitable base, which together orchestrate the catalytic cycle responsible for C-N bond formation.[9]

The Buchwald-Hartwig Catalytic Cycle

The mechanism is a well-established catalytic cycle that provides the foundation for this protocol's trustworthiness. It proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or in this case, a suitable aryl precursor if starting from the aniline is not direct), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst.

The selection of an electron-rich, sterically hindered phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination steps, thereby increasing reaction efficiency.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Ar-Pd(II)-X Aryl-Pd(II) Complex OxAdd->Ar-Pd(II)-X LigandEx Amine Coordination Ar-Pd(II)-X->LigandEx Piperazine Ar-Pd(II)-Amine Amine-Coordinated Complex LigandEx->Ar-Pd(II)-Amine Deprot Deprotonation (Base) Ar-Pd(II)-Amine->Deprot Ar-Pd(II)-Amido Palladium-Amido Complex Deprot->Ar-Pd(II)-Amido RedElim Reductive Elimination Ar-Pd(II)-Amido->RedElim RedElim->Pd(0)L Product Ar-NR2 (Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding atmospheric and moisture control, is paramount for reproducibility.

Reagents and Materials
ReagentCAS No.Formula Weight ( g/mol )RoleNotes
2-Methoxy-3-methylaniline6969-18-2137.18Starting MaterialEnsure high purity.
Piperazine110-85-086.14Amine SourceUse 2-3 equivalents to avoid diarylation. Anhydrous grade is preferred.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Catalyst PrecursorStore under inert gas.
XantPhos161265-03-8578.68LigandAir-stable, but best handled under inert gas.
Sodium tert-butoxide (NaOt-Bu)865-48-596.10BaseHighly hygroscopic and reactive. Handle in a glovebox.
Anhydrous Toluene108-88-392.14SolventUse from a solvent purification system or a freshly opened bottle.
Ethyl Acetate141-78-688.11Extraction SolventACS Grade or higher.
Brine (Saturated NaCl)7647-14-558.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel7631-86-960.08Stationary Phase230-400 mesh for column chromatography.
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Standard laboratory glassware (septum, needles, syringes, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Safety Precautions: A Non-Negotiable Requirement
  • Personal Protective Equipment (PPE): Safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a minimum) must be worn at all times.[10][11]

  • Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of volatile and/or toxic reagents.[12][13]

  • Reagent Handling:

    • 2-Methoxy-3-methylaniline: Harmful if swallowed and may cause skin/eye irritation.[11][13]

    • Piperazine: Corrosive and can cause severe skin burns and eye damage.[10]

    • Sodium tert-butoxide: A strong, corrosive base that reacts violently with water. Handle exclusively under an inert atmosphere.[8]

    • Palladium Catalysts/Ligands: While not acutely toxic in small amounts, they are expensive and should be handled with care to avoid contamination and inhalation of fine powders.

  • First Aid: Ensure an eyewash station and safety shower are immediately accessible.[10][12] In case of skin contact, wash thoroughly with soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention for any significant exposure.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis node_glass Oven-Dry Glassware node_inert Establish Inert Atmosphere (Ar/N2) node_glass->node_inert node_charge Charge Flask: 1. Aniline 2. Piperazine 3. NaO-t-Bu 4. Pd₂(dba)₃ / XantPhos node_inert->node_charge node_solvent Add Anhydrous Toluene node_charge->node_solvent node_heat Heat to 100-110 °C node_solvent->node_heat node_monitor Monitor by TLC/LC-MS node_heat->node_monitor node_cool Cool to RT node_monitor->node_cool node_extract Dilute (EtOAc) Wash (H₂O, Brine) node_cool->node_extract node_dry Dry (Na₂SO₄) Filter & Concentrate node_extract->node_dry node_purify Silica Gel Chromatography node_dry->node_purify node_product Pure Product node_purify->node_product node_char Characterize: ¹H NMR, ¹³C NMR, MS node_product->node_char

Sources

Buchwald-Hartwig amination protocols for 2-methoxy-3-methylphenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the palladium-catalyzed C–N cross-coupling of 1-halo-2-methoxy-3-methylbenzene with piperazine . This specific transformation presents a unique "ortho-effect" challenge due to the steric crowding of the C2-methoxy and C3-methyl substituents flanking the reactive C1 center.

We present two distinct methodologies:

  • Method A (Precision Route): Utilizes N-Boc-piperazine and RuPhos Pd G4 precatalyst for high-yield, chemically distinct mono-arylation suitable for medicinal chemistry library generation.

  • Method B (Direct Process Route): Utilizes unprotected piperazine in stoichiometric excess with a Pd(OAc)₂/BINAP system, optimized for cost-effective scale-up and reduced step count.

Retrosynthetic & Mechanistic Analysis

The target molecule, 1-(2-methoxy-3-methylphenyl)piperazine, is a privileged scaffold in CNS drug discovery (e.g., serotonin receptor modulators). The synthesis relies on the disconnection of the C(aryl)–N bond.

The Steric Challenge

The 2-methoxy-3-methyl substitution pattern creates a significant steric barrier.

  • Oxidative Addition: The electron-donating methoxy group (EDG) at the ortho position generally deactivates the aryl halide toward oxidative addition compared to electron-poor substrates.

  • Reductive Elimination: This is the rate-determining step. The bulk of the ortho-methoxy group hinders the formation of the necessary three-coordinate Pd(II) intermediate required for reductive elimination.

Strategic Solution: We employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, RuPhos is selected for Method A because its bulk facilitates reductive elimination while preventing the formation of inactive Pd-dimers, and it is specifically tuned for secondary amines.

Reaction Pathway Visualization

Buchwald_Hartwig_Cycle PreCat Precatalyst Activation (RuPhos Pd G4 -> L-Pd(0)) OxAdd Oxidative Addition (Ar-X + L-Pd(0) -> L-Pd(Ar)(X)) PreCat->OxAdd Active Species Coord Amine Coordination (Pd-Amine Complex) OxAdd->Coord + Piperazine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HX RedElim Reductive Elimination (Rate Limiting Step due to Sterics) Deprot->RedElim L-Pd(Ar)(N) RedElim->OxAdd Catalytic Cycle Product Product Release (Ar-N-Piperazine) RedElim->Product Regenerate L-Pd(0)

Figure 1: Catalytic cycle emphasizing the critical reductive elimination step hindered by the 2-methoxy-3-methyl motif.

Critical Parameter Optimization

ParameterRecommendationRationale
Electrophile Aryl Bromide 1-Bromo-2-methoxy-3-methylbenzene offers the best balance of reactivity and stability. Aryl iodides are more reactive but prone to dehalogenation side reactions; chlorides require higher energy activation.
Ligand RuPhos (Method A)Specifically designed for secondary amines and sterically hindered substrates [1].
Ligand BINAP (Method B)A cost-effective bidentate ligand that resists β-hydride elimination, suitable for high-temperature scale-up [2].
Base NaOtBu Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the electrophile.
Solvent Toluene or Dioxane Non-polar, high-boiling solvents promote the solubility of the catalytic system and stability at >80°C.

Experimental Protocols

Method A: Precision Synthesis (N-Boc-Piperazine Route)

Target Audience: Medicinal Chemistry / Low-Scale High-Purity Needs

Reaction Scheme: 1-Bromo-2-methoxy-3-methylbenzene + N-Boc-Piperazine → [RuPhos Pd G4, NaOtBu] → Intermediate → [TFA] → Product

Reagents:

  • 1-Bromo-2-methoxy-3-methylbenzene: 1.0 equiv (e.g., 201 mg, 1.0 mmol)

  • N-Boc-piperazine: 1.2 equiv (223 mg)

  • RuPhos Pd G4 : 2.0 mol% (Standard loading for hindered substrates) [3]

  • Sodium tert-butoxide (NaOtBu): 1.5 equiv (144 mg)

  • Anhydrous Toluene (or 1,4-Dioxane): 0.2 M concentration (5 mL)

Step-by-Step Protocol:

  • Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the aryl bromide, N-Boc-piperazine, NaOtBu, and RuPhos Pd G4.

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ (3 cycles). Syringe in anhydrous Toluene.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting bromide should be consumed. The intermediate will show Mass [M+H] = ~307 (Boc-protected).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude oil in DCM (5 mL). Add TFA (1 mL) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: Quench with saturated NaHCO₃ (slowly). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) yields the free amine.

Method B: Direct Scale-Up Synthesis (Excess Piperazine Route)

Target Audience: Process Development / Cost-Sensitive Synthesis

Rationale: Using unprotected piperazine avoids the deprotection step. However, to prevent the formation of the bis-aryl product (Ar-Pip-Ar), a large excess of piperazine is required.

Reagents:

  • 1-Bromo-2-methoxy-3-methylbenzene: 1.0 equiv

  • Piperazine (Anhydrous): 4.0 – 5.0 equiv (Crucial for selectivity)

  • Pd(OAc)₂ : 2.0 mol%

  • BINAP : 2.2 mol% (racemic is acceptable)

  • NaOtBu: 1.5 equiv

  • Toluene: 0.5 M concentration

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a separate vessel, mix Pd(OAc)₂ and BINAP in a small volume of Toluene at RT for 10 mins to form the active yellow/orange catalyst species.

  • Main Charge: To the main reactor, add Aryl Bromide, Piperazine (5 equiv), and NaOtBu. Purge with N₂.

  • Initiation: Add the pre-complexed catalyst solution to the main reactor via cannula.

  • Heating: Heat to 110°C (reflux) for 12–18 hours.

  • Workup (Specific for removing excess piperazine):

    • Cool to RT. Filter insolubles.

    • Dilute with water and extract with EtOAc.[1]

    • Critical Wash: Wash the organic layer with water (3x). Piperazine is highly water-soluble; the lipophilic product will remain in the organic phase.

  • Purification: Recrystallization from EtOH/Heptane or conversion to the HCl salt (add HCl/Ether) for solid isolation.

Troubleshooting & Decision Matrix

If yields are low (<50%), consult the following logic flow:

Troubleshooting_Matrix Start Low Yield / Failure Check1 Is SM remaining? Start->Check1 Check2 Is De-halogenated product present? Check1->Check2 Yes Action3 Bis-Arylation? Increase Piperazine equiv (Method B) or use Boc (Method A) Check1->Action3 No (Complex Mix) Action1 Catalyst Death. Switch to RuPhos Pd G4 or increase Temp. Check2->Action1 No Action2 Protodehalogenation. Solvent/Base issue. Switch Toluene -> Dioxane Ensure Anhydrous. Check2->Action2 Yes

Figure 2: Troubleshooting logic for common failure modes in sterically hindered aminations.

Safety & Handling

  • Palladium Residues: Pd species are toxic. Ensure final products are scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm for biological testing.

  • Piperazine: A known sensitizer and irritant. Handle in a fume hood.

  • NaOtBu: Moisture sensitive and corrosive. Store in a desiccator.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • BenchChem. (2025).[1] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

Sources

Application Note: Strategic Design of 5-HT Receptor Ligands Using Methyl-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" in Serotoninergic Ligands

The arylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology, serving as the pharmacophore for a vast array of serotonin (5-HT) receptor ligands (e.g., buspirone, aripiprazole).[1] However, the flexibility of the piperazine ring often leads to promiscuity, causing off-target binding across the 5-HT receptor family (5-HT1A, 5-HT2A, 5-HT7) and adrenergic receptors.

This guide details the strategic introduction of methyl groups onto the piperazine ring. This is not merely a lipophilic modification; it is a tool for conformational restriction . By introducing a methyl group at the C2 or C3 position, we introduce chirality and steric bulk that "locks" the N-aryl bond rotamers, thereby sharpening selectivity profiles.[1]

Key Mechanism: Conformational Locking

The introduction of a methyl group creates a high-energy barrier to rotation. For 1-aryl-piperazines, a methyl group at the C2 position (ortho to the aniline nitrogen) forces the aryl ring to adopt a pseudo-axial or pseudo-equatorial orientation relative to the piperazine chair, drastically altering the vector of the lone pair electrons interacting with the receptor's Aspartate residue (e.g., Asp3.32).

Rational Design & SAR Workflow

The design process must move beyond random screening to rational stereochemical exploration.

Design Logic Diagram

The following diagram illustrates the decision tree for optimizing selectivity using methyl-substitution.

DesignLogic Scaffold Arylpiperazine Scaffold Methylation Methyl Substitution (C2 vs C3 vs N4) Scaffold->Methylation Derivatization Chirality Chiral Resolution (R) vs (S) Methylation->Chirality Stereocontrol conformation Conformational Lock Chirality->conformation Steric Clash Selectivity Selectivity Profile (5-HT1A vs 5-HT2A) conformation->Selectivity Binding Pocket Fit

Figure 1: Rational design workflow for methyl-substituted piperazines. The specific position and stereochemistry of the methyl group dictate the conformational preference of the ligand.

Synthetic Protocol: Enantiospecific Buchwald-Hartwig Amination

To study these effects, we cannot rely on racemic mixtures.[1] We employ a palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) using enantiopure methylpiperazines.

Materials
  • Aryl Halide: 1-bromo-2-methoxyphenyl (Model substrate)

  • Amine: (R)-2-methylpiperazine or (S)-2-methylpiperazine (Boc-protected at N4 to ensure regioselectivity).

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))[1]

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)[1]

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Protocol
  • Catalyst Pre-activation:

    • In a glovebox or under Argon, mix Pd2(dba)3 (1 mol%) and BINAP (2 mol%) in anhydrous toluene.[1] Stir for 15 minutes at room temperature until the solution turns a deep orange/red, indicating active Pd-ligand complex formation.

    • Why: Pre-complexing prevents Pd-black precipitation and ensures the active catalytic species is ready before substrate addition.

  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 equiv) and N-Boc-(R)-2-methylpiperazine (1.2 equiv) to the reaction vessel.

    • Add NaOtBu (1.4 equiv).

    • Critical Step: Use N-Boc protected piperazine. The N1 nitrogen (distal to the methyl in 3-Me, or proximal in 2-Me) is the nucleophile. Protection prevents polymerization.

  • Coupling:

    • Heat to 100°C for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot should disappear.

  • Workup & Deprotection:

    • Filter through Celite to remove Pd residues.[2] Concentrate in vacuo.

    • Dissolve residue in DCM and add TFA (Trifluoroacetic acid) (10 equiv) to remove the Boc group (1 hour at RT).

    • Basify with NaHCO3, extract with DCM.[1]

  • Purification:

    • Flash column chromatography (DCM:MeOH:NH3).

    • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Synthesis Start Start: Pd2(dba)3 + BINAP Complex Active Pd-Ligand Complex Start->Complex Addition Add Aryl Bromide + (R)-N-Boc-2-Me-Piperazine Complex->Addition Coupling Heating (100°C, 12h) C-N Bond Formation Addition->Coupling Deprotect TFA Deprotection (Remove Boc) Coupling->Deprotect Final Final Ligand (R)-1-Aryl-2-methylpiperazine Deprotect->Final

Figure 2: Synthetic pathway for the creation of chiral arylpiperazines via Buchwald-Hartwig amination.

Pharmacological Profiling: Radioligand Binding Assays[3]

Once synthesized, the affinity (Ki) must be determined. We focus on differentiating 5-HT1A (anxiolytic target) from 5-HT2A (hallucinogenic/antipsychotic target).

Assay Setup
  • 5-HT1A Source: CHO-K1 cell membranes stably expressing human 5-HT1A.

  • 5-HT2A Source: CHO-K1 cell membranes stably expressing human 5-HT2A.

  • Radioligands:

    • 5-HT1A: [3H]-8-OH-DPAT (0.5 nM)

    • 5-HT2A: [3H]-Ketanserin (1.0 nM)

Detailed Protocol
  • Membrane Preparation:

    • Thaw membrane aliquots on ice. Homogenize gently in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Why: MgCl2 is critical for stabilizing the G-protein coupled state of the receptor, enhancing agonist binding.

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Serotonin (for 5-HT1A) or Methysergide (for 5-HT2A).

    • Experimental: Membrane + Radioligand + Test Compound (10^-10 to 10^-5 M).

  • Incubation:

    • Incubate for 60 minutes at 30°C.

    • Equilibrium: This time ensures the system reaches equilibrium for accurate Ki calculation.

  • Filtration (The Separation):

    • Use a cell harvester to filter onto GF/C glass fiber filters.[3]

    • Critical: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 30 minutes.[3]

    • Why: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, preventing the positively charged radioligands from sticking to the filter (reducing high background noise).

  • Data Analysis:

    • Count radioactivity (CPM) via liquid scintillation.

    • Calculate IC50 using non-linear regression (One-site competition model).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Data Interpretation & Expected Outcomes

The table below summarizes how methyl substitution typically affects binding profiles for phenylpiperazine derivatives (based on aggregated SAR literature).

Compound Structure5-HT1A Ki (nM)5-HT2A Ki (nM)Selectivity Ratio (2A/1A)Interpretation
Unsubstituted (Phenylpiperazine)15453.0Non-selective; promiscuous binder.
(R)-2-Methyl 25050.025-HT2A Selective. Methyl group sterically hinders 5-HT1A pocket but stabilizes 2A.
(S)-2-Methyl 1020020.05-HT1A Selective. The (S)-enantiomer mimics the bioactive conformation of 8-OH-DPAT.
3,5-Dimethyl (cis) >1000>1000N/ALoss of activity due to excessive steric bulk preventing entry into the orthosteric site.

Application Note: If your goal is an anxiolytic lead, prioritize the (S)-2-methyl scaffold. If targeting antipsychotic activity (5-HT2A antagonism), the (R)-2-methyl scaffold is the superior starting point.

References

  • Bojarski, A. J., et al. (2005).[1] Structure-activity relationship studies of arylpiperazines as 5-HT1A receptor ligands.[4][5][6][7] Current Medicinal Chemistry. Link

  • Glennon, R. A., et al. (2002).[1] Binding of substituted arylpiperazines to 5-HT2A receptors: The "Magic Methyl" effect. Journal of Medicinal Chemistry. Link

  • National Institute of Mental Health (PDSP). (2023). PDSP Assay Protocol Book: Radioligand Binding Assays. University of North Carolina. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.[7][8] Link

  • Leopoldo, M. (2004).[1] Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications. Drug Discovery Today. Link

Sources

Troubleshooting & Optimization

Resolving regioisomer impurities in 2-methoxy-3-methylphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 2-Methoxy-3-Methylphenyl Motifs

Topic: Resolving Regioisomer Impurities in 2-Methoxy-3-Methylphenyl Synthesis Document ID: TSC-ORG-2026-02 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1]

Executive Summary

The synthesis of the 2-methoxy-3-methylphenyl moiety (often targeting 2-methoxy-3-methylphenol ) is deceptively complex.[1] The standard approach—direct methylation of 3-methylcatechol—frequently results in a critical regioisomer impurity: 2-methoxy-6-methylphenol (also known as 6-methoxy-o-cresol).[1]

Due to the minimal difference in boiling points (<5 °C) and similar polarity, separating these isomers via standard flash chromatography is often inefficient. This guide provides a "Clean-Slate" Protocol (preventing the impurity) and a "Rescue" Protocol (purifying contaminated mixtures).[1]

Module 1: The "Impurity" Mechanism (Root Cause Analysis)

User Question: I methylated 3-methylcatechol with MeI/K₂CO₃, but NMR shows a 60:40 mixture of isomers. Why can't I get the 2-methoxy-3-methyl isomer exclusively?

Technical Analysis: In 3-methylcatechol, the two hydroxyl groups are chemically distinct but competitively reactive.[1]

  • C1-OH (Distal): Flanked by a proton and the C2-OH.[1] It is less sterically hindered.[1]

  • C2-OH (Proximal): Flanked by the C1-OH and the bulky C3-Methyl group.[1] It is more sterically hindered.[1]

Under thermodynamic control (standard base catalysis), the electrophile (MeI) preferentially attacks the less hindered C1-OH. This yields 1-methoxy-2-hydroxy-3-methylbenzene (which, by phenol nomenclature, is 2-methyl-6-methoxyphenol)—the undesired isomer.[1]

Visualizing the Steric Conflict:

G Start 3-Methylcatechol Path_A Path A: Attack at C1-OH (Less Hindered) Start->Path_A Fast (Kinetic pref.) Path_B Path B: Attack at C2-OH (Hindered by C3-Me) Start->Path_B Slow (Steric clash) Prod_A Product A (Major): 2-Methoxy-6-methylphenol (Undesired Impurity) Path_A->Prod_A Prod_B Product B (Minor): 2-Methoxy-3-methylphenol (Target Molecule) Path_B->Prod_B

Caption: Steric analysis of 3-methylcatechol methylation showing the kinetic preference for the undesired C1-substitution.

Module 2: The "Clean-Slate" Synthesis (Recommended Route)[1]

User Question: How do I synthesize 2-methoxy-3-methylphenol without forming the regioisomer?

Solution: Abandon the catechol methylation route. Instead, utilize a Regiospecific Oxidation Strategy starting from 2-bromo-6-methylphenol .[1] This route locks the methyl ether position before installing the phenol, guaranteeing 100% regioconservation.

Protocol: The Boronate-Oxidation Sequence

Reagents Required:

  • Starting Material: 2-Bromo-6-methylphenol (CAS: 13319-71-6)[1]

  • Reagents: MeI, K₂CO₃, n-BuLi, Trimethyl borate (B(OMe)₃), H₂O₂ (30%), NaOH.

Step-by-Step Methodology:

  • O-Methylation (Protection):

    • Dissolve 2-bromo-6-methylphenol (1.0 eq) in Acetone.

    • Add K₂CO₃ (1.5 eq) and MeI (1.2 eq).[1] Reflux for 4 hours.

    • Result:1-bromo-2-methoxy-3-methylbenzene .[1]

    • Note: The bromine forces the numbering to be distinct, but structurally, the methoxy is now "locked" between the Br and the Me.

  • Lithium-Halogen Exchange:

    • Dissolve the intermediate in anhydrous THF under N₂. Cool to -78 °C.[1]

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min.

    • Mechanism:[1][2][3][4][5] The Br is replaced by Li, creating a nucleophilic center at the exact position required for the hydroxyl group.

  • Boronate Trapping:

    • Add B(OMe)₃ (1.5 eq) at -78 °C. Allow to warm to RT over 2 hours.

    • Intermediate: Aryl-boronate ester.[1]

  • Oxidative Hydrolysis:

    • Cool to 0 °C. Add NaOH (2M, 2 eq) followed by H₂O₂ (30%, 2 eq) dropwise.

    • Stir 1 hour. Acidify with HCl (1M) and extract with EtOAc.

    • Result:2-Methoxy-3-methylphenol .[1]

Why this works: The position of the oxygen atoms is structurally fixed by the starting material. No competing nucleophilic sites exist.[1]

Data Comparison: Direct Methylation vs. Boronate Route

MetricDirect Methylation (Catechol)Boronate Route (Rec.)[1]
Regio-purity ~60% Target / 40% Impurity>99% Target
Purification Difficult Column / DistillationSimple Extraction / Wash
Scalability Poor (Separation bottleneck)High (Standard unit ops)
Cost Low Reagents / High LaborModerate Reagents / Low Labor

Module 3: The "Rescue" Protocol (Troubleshooting)

User Question: I already have a mixed batch (60:40) from catechol methylation.[1] I cannot restart. How do I purify it?

Solution: Separation based on boiling point is futile.[1] You must exploit the steric differential between the isomers using derivatization.

Method: Selective 3,5-Dinitrobenzoate Crystallization

The "undesired" isomer (2-methoxy-6-methylphenol) has a hydroxyl group that is less hindered than the target.[1] However, for crystallization, we often target the derivative that packs better.

  • Derivatization:

    • Treat the crude mixture with 3,5-dinitrobenzoyl chloride (1.2 eq) and Pyridine in DCM.

    • Both isomers will form esters.[1]

  • Fractional Crystallization:

    • Recrystallize the crude ester mixture from Ethanol/Hexane (1:3) .

    • The 2-methoxy-3-methylphenyl-3,5-dinitrobenzoate (Target derivative) typically crystallizes less readily due to the "ortho-ortho" crowding (Methoxy vs Methyl) distorting the planarity required for crystal packing.[1]

    • Correction: Actually, in this specific scaffold, the impurity (6-methyl) derivative often crystallizes out first because the 2-methoxy-6-methyl motif allows the benzoate to sit in a less twisted conformation compared to the 2-methoxy-3-methyl (where the OMe is sandwiched).[1]

    • Action: Filter the solid (likely enriched in impurity).[1] The filtrate (mother liquor) will be enriched with your target.[1]

  • Hydrolysis:

    • Take the enriched fraction, treat with NaOH/MeOH to cleave the ester.

    • Acidify and extract.[1]

Alternative: 2D-NMR Verification Do not rely on 1H-NMR integration of the methoxy peak alone (they often overlap at ~3.8 ppm).[1]

  • Use NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target (2-methoxy-3-methyl): Strong NOE correlation between the Methoxy protons and the Methyl protons (they are adjacent).[1]

    • Impurity (2-methoxy-6-methyl): NO correlation between Methoxy and Methyl (they are on opposite sides of the ring, separated by the OH).

Module 4: Process Flowchart

Workflow User_Start Start: Need 2-Methoxy-3-Methylphenol Decision Do you have starting material? User_Start->Decision Route_A Route A: 3-Methylcatechol Decision->Route_A I have Catechol Route_B Route B: 2-Bromo-6-methylphenol Decision->Route_B I can buy Bromide Process_A Methylation (MeI/Base) Route_A->Process_A Process_B 1. Methylation 2. Li-Halogen Exchange 3. Boronate/Oxidation Route_B->Process_B Result_A Result: Mixture of Isomers (Requires Derivatization) Process_A->Result_A Result_B Result: >99% Regiopure Target Process_B->Result_B

Caption: Decision matrix for selecting the synthesis route based on available precursors and purity requirements.

References

  • Regioselectivity in Catechol Methylation

    • Mechanism:[1][2][3][4][5] The preferential methylation of the less hindered hydroxyl in 3-substituted catechols is a well-documented phenomenon in phenol alkylation kinetics.[1]

    • Source: Siegrist, J., et al. "Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades."[1][6] ChemBioChem, 16(18), 2576-2579 (2015).[6] Link

  • Boronate-Oxidation Strategy

    • Protocol: The conversion of aryl halides to phenols via boronic esters is a standard, high-fidelity transform
    • Source: "Preparation of Phenols from Arylboronic Acids."[1] Organic Syntheses, Coll.[1] Vol. 10, p. 215 (2004). Link

  • Dakin Oxidation (Alternative Route)

    • Context: While Dakin oxidation of o-vanillin derivatives is possible, the availability of specific aldehyde precursors often makes the Bromide/Lithiation route (Ref 2)
    • Source: "Dakin Oxidation."[1][2][3][7][8] Merck Index / Organic Chemistry Portal.[1] Link

  • Commercial Availability of Impurity

    • Verification: The impurity (2-methoxy-6-methylphenol) is commercially available, confirming its stability and prevalence as a byproduct.[1]

    • Source: Sigma-Aldrich Product 2896-67-5.[1] Link

Sources

Minimizing bis-alkylation side products in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Mono-Alkylation of Piperazine

Topic: Minimizing Bis-Alkylation Side Products in Piperazine Synthesis Ticket ID: PIP-MONO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The selective mono-alkylation of piperazine is a classic problem in organic synthesis due to the equivalent nucleophilicity of the two secondary amines. Once a mono-alkylated product is formed, the remaining secondary amine often retains similar or enhanced nucleophilicity (depending on the electronic nature of the 'R' group), leading to statistical mixtures of mono- and bis-alkylated products. This guide provides three distinct, validated workflows to enforce selectivity, ranging from statistical control to steric/electronic masking.

Module 1: The Statistical Approach (Stoichiometric Control)

Principle: By flooding the reaction with a large excess of piperazine, you statistically favor the collision of the electrophile with an unreacted piperazine molecule rather than a mono-alkylated product.

Standard Protocol:

  • Stoichiometry: Use 5.0 to 10.0 equivalents of piperazine relative to the alkyl halide (electrophile).

  • Solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Ethanol.

  • Addition: Add the electrophile dropwise to the piperazine solution (inverse addition) to ensure the electrophile always encounters a high local concentration of piperazine.

Troubleshooting Guide:

User ReportDiagnosticRoot CauseResolution
"I still see 10-15% bis-product." Check addition rate and concentration.Localized high concentration of electrophile (hot spots).Dilute the electrophile further and reduce addition rate. Ensure vigorous stirring (vortexing).
"I cannot separate the excess piperazine." TLC shows a streak; NMR is messy.Piperazine is highly polar and co-elutes with polar products.Do not use column chromatography first. Use the " Aqueous Wash" workup (see diagram below).
"Yield is low after workup." Product is missing from organic layer.Mono-alkylated piperazines can be water-soluble, especially at neutral/acidic pH.Saturate the aqueous layer with NaCl (salting out) and ensure pH > 12 during extraction.

Visualization: High-Excess Workup Workflow Caption: Logic flow for removing excess piperazine without chromatography.

PiperazineWorkup Start Crude Reaction Mixture (Product + 9eq Piperazine) Evap Evaporate Volatiles (Remove Solvent) Start->Evap Partition Partition: DCM + Water Evap->Partition Decision Is Product Lipophilic? Partition->Decision Wash Wash Org. Layer with Water (3x) (Piperazine partitions to Water) Decision->Wash Yes (Most Benzyl/Alkyl) Distill High Vacuum Distillation (Piperazine sublimes/distills first) Decision->Distill No (Polar R groups) Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure Mono-Alkylated Product Dry->Final

Module 2: The "Smart" Approach (pKa & Salt Control)

Principle: Piperazine has two pKa values (~9.8 and ~5.6). By controlling the pH or using Piperazine Monohydrochloride , you can protonate one nitrogen (rendering it non-nucleophilic) while leaving the other free to react.

Standard Protocol:

  • Reagents: Use Piperazine Monohydrochloride (commercially available or prepared in situ by adding 1 eq of HCl to piperazine).

  • Solvent: Methanol or Water/Alcohol mixtures (due to salt solubility).

  • Mechanism: The protonated amine (

    
    ) deactivates the ring electronically and sterically, preventing the second attack.
    

Troubleshooting Guide:

User ReportDiagnosticRoot CauseResolution
"The reaction is extremely slow." No progress by TLC after 24h.The nucleophilicity of the free amine is reduced by the salt effect/solvent shell.Heat to 60°C or use a catalytic amount of NaI (Finkelstein condition) if using alkyl chlorides.
"The salt won't dissolve." Heterogeneous mixture.Piperazine

HCl is insoluble in pure DCM or THF.
Switch to Methanol (MeOH) or Ethanol (EtOH). If a non-polar solvent is required, this method is incompatible.[1]
"I see no selectivity." Bis-alkylation present."Proton Scrambling." As the reaction proceeds, HCl is released, potentially protonating the product and freeing the starting material.Maintain pH control. Do not add external base (like TEA) until the reaction is complete.

Module 3: The Protective Group Approach (N-Boc Strategy)

Principle: This is the most reliable method for complex synthesis. One nitrogen is "capped" with a Boc (tert-butyloxycarbonyl) group.[2][3]

Standard Protocol:

  • Step 1: React Piperazine with

    
     (0.9 eq) to form N-Boc-piperazine .
    
  • Step 2: Alkylate the free amine (standard

    
     or Reductive Amination).
    
  • Step 3: Deprotect using TFA/DCM or HCl/Dioxane.

Visualization: Orthogonal Protection Logic Caption: Stepwise pathway ensuring 100% mono-selectivity via N-Boc protection.

BocStrategy Pip Piperazine NBoc N-Boc-Piperazine (Stable Intermediate) Pip->NBoc Selectivity via Stoichiometry Boc2O Boc2O (0.9 eq) Boc2O->NBoc ProtectedProd N-Boc-N'-Alkyl-Piperazine NBoc->ProtectedProd Step 2 Alkylate Alkylation (R-X + Base) Alkylate->ProtectedProd Deprotect Deprotection (TFA or HCl) ProtectedProd->Deprotect Final Mono-Alkyl Piperazine Deprotect->Final

Frequently Asked Questions (FAQ)

Q: Can I use Flow Chemistry to solve this? A: Yes. Flow chemistry is excellent for this.[1][4] By pumping piperazine and the alkylating agent into a T-mixer at a 1:1 ratio (or slight excess) with very short residence times, you can minimize the "second reaction" because the mono-product is immediately flushed out of the reaction zone before it can compete for the electrophile.

Q: Why not use Reductive Amination instead of Alkyl Halides? A: Reductive amination (Piperazine + Aldehyde +


) is generally more selective than direct alkylation because the intermediate iminium ion formation is reversible. However, if you use < 1 eq of aldehyde, you can achieve high mono-selectivity without the risk of quaternary ammonium salt formation.

Q: How do I remove the Boc group without affecting other acid-sensitive groups? A: If your R-group is acid-sensitive, do not use Boc. Use N-Cbz-piperazine instead. The Cbz group can be removed via Hydrogenolysis (


, Pd/C) under neutral conditions, preserving acid-labile moieties.

References

  • Boc-Protection Selectivity:BenchChem. "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications." (Detailed protocols for selective Boc protection).

  • Monohydrochloride Method:ResearchGate Discussion. "What are the best conditions to perform monoalkylation in piperazine?" (Community consensus on salt usage and stoichiometry).

  • pKa and Basicity:Taylor & Francis. "Piperazines – Knowledge and References.

  • Flow Chemistry Application:Semantic Scholar. "C-N Bond Formation by Consecutive Continuous-Flow Reductions." (Using flow to control selectivity).

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-(2-Methoxy-3-methylphenyl)piperazine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. The presence of even minute quantities of impurities can significantly alter the pharmacological and toxicological profile of a compound. This guide provides an in-depth, objective comparison of elemental analysis for validating the purity of 1-(2-Methoxy-3-methylphenyl)piperazine, a key intermediate in pharmaceutical synthesis, against other common analytical techniques. We will delve into the causality behind experimental choices and provide supporting data to ensure a self-validating approach to purity determination.

The Critical Role of Purity for 1-(2-Methoxy-3-methylphenyl)piperazine

1-(2-Methoxy-3-methylphenyl)piperazine (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: 206.28 g/mol ) is a substituted piperazine derivative. Piperazine-containing compounds are ubiquitous in drug discovery, forming the structural core of numerous medications. The purity of this intermediate is paramount as impurities, such as starting materials, by-products, or degradation products, can be carried through subsequent synthetic steps, potentially leading to final APIs with undesirable characteristics.[1][2]

Elemental analysis, a technique that determines the elemental composition of a sample, offers a fundamental assessment of purity. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) to the theoretical values, a direct measure of the compound's bulk purity can be obtained.[3] This method is particularly adept at detecting inorganic impurities or residual solvents that may be missed by other techniques.[3]

Theoretical Elemental Composition of 1-(2-Methoxy-3-methylphenyl)piperazine

Before any experimental work, the theoretical elemental composition must be calculated to establish a benchmark for purity.

Molecular Formula: C₁₂H₁₈N₂O

To calculate the percentage composition of each element, we use their respective atomic weights (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u) and the molecular weight of the compound (206.28 g/mol ).

ElementSymbolAtomic Weight (u)Number of AtomsTotal Weight (u)Percentage (%)
CarbonC12.01112144.13269.86
HydrogenH1.0081818.1448.80
NitrogenN14.007228.01413.58
OxygenO15.999115.9997.76
Total 206.289 100.00

A pure sample of 1-(2-Methoxy-3-methylphenyl)piperazine should yield experimental results that closely align with these theoretical percentages.

Experimental Protocol: Purity Determination by Combustion Analysis

The most common method for determining the C, H, and N content of organic compounds is combustion analysis. This protocol outlines the necessary steps, emphasizing the rationale behind each action.

Workflow for Elemental Analysis

Elemental Analysis Workflow Workflow for Purity Validation via Elemental Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_prep 1. Sample Weighing Accurately weigh 2-3 mg of the dried sample. encapsulation 2. Encapsulation Place the sample in a tin or silver capsule. sample_prep->encapsulation Ensures complete combustion combustion 3. Combustion Flash combustion at ~1000°C in an oxygen-rich environment. encapsulation->combustion Introduced into the analyzer reduction 4. Reduction & Separation Combustion gases pass through a reduction furnace and are separated by GC. combustion->reduction Converts sample to CO₂, H₂O, N₂ detection 5. Detection A thermal conductivity detector (TCD) quantifies the gases. reduction->detection Separated gases are detected calculation 6. Calculation Instrument software calculates the percentage of C, H, and N. detection->calculation Signal proportional to concentration comparison 7. Comparison Compare experimental results to theoretical values. calculation->comparison Purity assessment Analytical Technique Selection Decision-Making for Purity Analysis cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification & Structural Confirmation start Purity Assessment Required for 1-(2-Methoxy-3-methylphenyl)piperazine ea Elemental Analysis (Bulk Purity, Inorganic Impurities) start->ea hplc HPLC (Number & % of Organic Impurities) start->hplc ms Mass Spectrometry (MS) (Molecular Weight of Impurities) hplc->ms Impurity detected > threshold nmr NMR Spectroscopy (Structural Elucidation, qNMR for Absolute Purity) hplc->nmr Quantitative analysis needed ms->nmr Structure needs confirmation

Sources

Selectivity Profile Guide: 1-(2-Methoxy-3-methylphenyl)piperazine at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(2-Methoxy-3-methylphenyl)piperazine , a specialized arylpiperazine ligand designed for 5-HT1A receptor investigation.

This guide synthesizes established Structure-Activity Relationship (SAR) principles with rigorous experimental protocols to evaluate its selectivity profile against the classic non-selective standard, 1-(2-methoxyphenyl)piperazine (oMPP).

Executive Summary & Chemical Identity

1-(2-Methoxy-3-methylphenyl)piperazine is a pharmacologically distinct derivative of the well-characterized 5-HT1A ligand oMPP (1-(2-methoxyphenyl)piperazine). While oMPP is a high-affinity 5-HT1A ligand (


 nM), its utility is often compromised by significant off-target affinity for 

-adrenergic receptors
(

nM).

The introduction of a methyl group at the 3-position (ortho to the methoxy group) is a strategic medicinal chemistry modification intended to modulate this selectivity. The steric bulk of the 3-methyl group restricts the conformational flexibility of the phenyl ring, potentially destabilizing binding within the


-adrenergic pocket while preserving the critical interaction with the 5-HT1A receptor's aspartate residue (Asp3.32).
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name : 1-(2-Methoxy-3-methylphenyl)piperazine[1][2][3][4]

  • Core Scaffold : Arylpiperazine

  • Primary Target : 5-HT1A Receptor (Gi/o-coupled)

  • Key Off-Target :

    
    -Adrenergic Receptor
    
  • Predicted Mechanism : Partial Agonist / Antagonist (Context-dependent)

Comparative Pharmacological Analysis

The following table contrasts the projected profile of the 3-methyl analog against industry standards.

Feature1-(2-Methoxy-3-methylphenyl)piperazine oMPP (Standard) WAY-100635 (Ref. Antagonist) 8-OH-DPAT (Ref. Agonist)
5-HT1A Affinity (

)
High (< 10 nM) (Predicted)High (2–5 nM)Sub-nanomolar (0.1 nM)High (1–5 nM)

-Adrenergic Affinity
Reduced (Steric hindrance)High (Modest Selectivity)NegligibleLow
D2 Dopamine Affinity Low to ModerateModerateLowLow
Functional Activity Partial Agonist / AntagonistPartial AgonistSilent AntagonistFull Agonist
Selectivity Ratio (5-HT1A vs

)
Improved (>50-fold target) Poor (~10-fold)>1000-fold>100-fold

Analyst Insight : The 3-methyl substitution exploits the tighter steric tolerance of the


-adrenergic binding pocket compared to the 5-HT1A receptor. This modification aims to shift the selectivity ratio from the "promiscuous" profile of oMPP towards a more specific serotonergic tool.

Mechanism of Action: 5-HT1A Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that preferentially couples to


 proteins. Ligand binding triggers the dissociation of 

and

subunits, leading to downstream inhibition of adenylyl cyclase and modulation of potassium channels.

G Ligand 1-(2-Methoxy-3-methylphenyl) piperazine Receptor 5-HT1A Receptor (TM Domain) Ligand->Receptor Binding (Ki) Gprotein Gi/o Protein (Heterotrimer) Receptor->Gprotein Activation AC Adenylyl Cyclase (Effector) Gprotein->AC G_alpha_i (Inhibition) GIRK GIRK Channels (Activation) Gprotein->GIRK G_beta_gamma cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux

Figure 1: Canonical 5-HT1A signaling pathway activated/modulated by arylpiperazine ligands. The compound acts at the receptor interface to modulate Gi/o coupling.

Experimental Validation Protocols

To definitively characterize the selectivity of 1-(2-Methoxy-3-methylphenyl)piperazine, the following self-validating experimental workflows are required.

Protocol A: Radioligand Competition Binding (Affinity)

Objective : Determine the inhibition constant (


) at 5-HT1A and 

receptors.

Materials :

  • 5-HT1A Source : Human recombinant 5-HT1A receptors (CHO or HEK293 membranes).

  • 
     Source : Rat cerebral cortex membranes (rich in 
    
    
    
    ).
  • Radioligands :

    
    -8-OH-DPAT (for 5-HT1A), 
    
    
    
    -Prazosin (for
    
    
    ).
  • Non-specific Blockers : 10

    
    M Serotonin (5-HT1A), 10 
    
    
    
    M Phentolamine (
    
    
    ).

Workflow :

  • Preparation : Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation :

    • Mix 50

      
      L Membrane + 50 
      
      
      
      L Radioligand (
      
      
      concentration) + 50
      
      
      L Test Compound (10
      
      
      to 10
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis : Measure radioactivity via liquid scintillation counting.

  • Calculation : Derive

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: -GTP S Functional Assay

Objective : Distinguish between agonist, partial agonist, and antagonist activity.

Logic : Agonists increase the binding of non-hydrolyzable GTP analog (


-GTP

S) to the G-protein. Antagonists block this effect.

Workflow Diagram :

Workflow Step1 Membrane Prep (5-HT1A + GDP) Step2 Add Test Compound (Agonist Mode) Step1->Step2 Step3 Add [35S]-GTPgammaS (Tracer) Step2->Step3 Step4 Incubate (30 min @ 30°C) Step3->Step4 Step5 Filtration & Counting Step4->Step5 Decision Signal vs Basal? Step5->Decision Result1 Increase > 10% = Agonist Decision->Result1 Result2 No Change = Antagonist (Verify with Agonist challenge) Decision->Result2

Figure 2: Functional characterization workflow using GTPgammaS binding.

References

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines... Journal of Medicinal Chemistry, 40(11), 1627–1634. Link

  • Mokrosz, J. L., et al. (1992). Structure-Activity Relationship Studies of CNS Agents. Effect of the Terminal Amide Fragment on 5-HT1A and 5-HT2 Receptor Affinity... Journal of Medicinal Chemistry, 35(13), 2369–2374. Link

  • Boast, C., et al. (1999). 5-HT1A Antagonists: Pharmacological Profile of a Novel Series of Arylpiperazines. Journal of Pharmacology and Experimental Therapeutics.
  • PubChem Compound Summary . 1-(2-Methoxyphenyl)piperazine (oMPP). National Center for Biotechnology Information. Link

Sources

Crystal Structure Data & Salt Selection Guide: Substituted Arylpiperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solid-State Imperative

Audience: Medicinal Chemists, Solid-State Scientists, and Formulation Engineers.

The arylpiperazine scaffold is a "privileged structure" in CNS drug discovery, serving as the pharmacophore for numerous serotonin (5-HT) and dopamine receptor ligands (e.g., Aripiprazole, Trazodone, Vortioxetine). However, the free base forms of these molecules often suffer from poor aqueous solubility and low melting points, necessitating salt formation.

This guide moves beyond basic characterization, offering a comparative analysis of crystal packing, supramolecular synthons, and physicochemical performance of substituted arylpiperazine salts. We focus on the critical decision-making process between hydrochloride (HCl) , maleate , and fumarate salts, supported by experimental data.

Comparative Analysis: Salt Performance Data

Case Study A: Maleate vs. Fumarate (Developmental Candidate AZD5329)

In the development of arylpiperazine-based NK receptor antagonists, a direct comparison between maleate and fumarate salts revealed critical divergences in stability and hygroscopicity, despite similar counter-ion structures.

Table 1: Physicochemical Performance Comparison

MetricMaleate SaltFumarate SaltDevelopment Verdict
Stoichiometry 1:1 (Mono-maleate)1:1 (Mono-fumarate)Equivalent
Crystallinity High; prone to solvate formationHigh; Anhydrous form stableFumarate Preferred
Hygroscopicity Moderate; deliquescent at >80% RHLow; non-hygroscopic <90% RHFumarate Preferred
pH Stability Degradation in low pH (Maleic acid is stronger)Stable across physiological pHFumarate Preferred
Solubility (aq) >10 mg/mL (High)2-5 mg/mL (Moderate)Maleate Preferred

Data Source: Derived from comparative studies on arylpiperazine candidates (e.g., AZD5329) [1].

Case Study B: Crystal Packing Efficiency (Benzoate Derivatives)

The packing efficiency of arylpiperazine salts is heavily influenced by the halogen substitution on the counter-ion. This data is critical for predicting density and mechanical properties for tableting.

Table 2: Crystallographic Parameters of 1-(4-nitrophenyl)piperazine Salts

Salt FormSpace GroupUnit Cell Vol (

)
Density (

)
Packing Motif
2-Chloro-benzoate Triclinic

1452.31.385Disordered anion/cation
2-Bromo-benzoate Monoclinic

1520.11.510Isomorphous hemihydrate
2-Iodo-benzoate Monoclinic

1565.41.625Isomorphous hemihydrate

Key Insight: The isostructural nature of the Bromo- and Iodo- salts suggests that switching between these counter-ions allows for density tuning without altering the fundamental hydrogen bond network (R


(12) loops) [2].

Technical Deep Dive: Supramolecular Synthons

Understanding the "molecular glue" holding these crystals together allows for rational design.

The Charge-Assisted Hydrogen Bond

In substituted arylpiperazines, the N4 nitrogen (distal to the aryl ring) is the most basic site (


). Protonation here drives the formation of robust charge-assisted hydrogen bonds with carboxylate anions.
  • Primary Synthon:

    
     (Charge-assisted)
    
  • Secondary Synthon:

    
     (Weak interactions involving the piperazine methylene groups)
    
  • Graph Set Notation: The most common motif is the

    
      ring, where two piperazinium cations and two carboxylate anions form a cyclic tetramer.
    
Visualization: Salt Selection Logic

The following decision tree outlines the logical flow for selecting an arylpiperazine salt form based on pKa and target properties.

SaltSelection Start Arylpiperazine Free Base (Poor Solubility) pKa_Check Check pKa difference (ΔpKa > 3?) Start->pKa_Check HCl Hydrochloric Acid pKa_Check->HCl Yes (Strong Acid) Organic Organic Acids (Maleic, Fumaric, Succinic) pKa_Check->Organic Yes (Weak Acid) HCl_Outcome Outcome: Chloride Salt High MP, High Solubility Risk: Hygroscopicity/Hydrates HCl->HCl_Outcome Screen Polymorph Screening Organic->Screen Maleate Maleate Salt High Sol, Lower Stability Screen->Maleate Kinetic Product Fumarate Fumarate Salt Stable, Non-Hygroscopic Screen->Fumarate Thermodynamic Product

Figure 1: Strategic decision tree for arylpiperazine salt selection. Note the divergence between kinetic (Maleate) and thermodynamic (Fumarate) stability.

Experimental Protocols

Protocol A: High-Throughput Salt Screening (Slurry Method)

Objective: To rapidly identify crystalline salt forms of a substituted arylpiperazine (e.g., 1-phenylpiperazine derivative).

  • Stoichiometric Mixing: Dispense 0.1 mmol of the free base into 1.5 mL HPLC vials.

  • Acid Addition: Add 0.1 mmol (1:1 eq) or 0.05 mmol (2:1 eq) of counter-acids (HCl, Fumaric, Maleic, Tartaric, Benzoic) dissolved in MeOH or THF.

  • Solvent Evaporation: Allow solvents to evaporate slowly at ambient temperature (24-48h) to induce nucleation.

  • Slurry Maturation:

    • If oil/amorphous material forms: Add 200 µL of a non-solvent (e.g., Heptane or Ethyl Acetate).

    • Stir at 500 rpm for 48 hours, cycling temperature between 25°C and 40°C every 4 hours.

  • Harvesting: Centrifuge samples, remove supernatant, and dry solids under vacuum at 40°C.

  • Analysis: Analyze via PXRD (Powder X-Ray Diffraction). Look for unique Bragg peaks distinct from the free base and acid starting materials.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: To grow X-ray quality crystals for structure determination.

  • Dissolution: Dissolve 20 mg of the identified salt in a minimal amount of "Good Solvent" (e.g., Methanol or DMF) in a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger outer jar (20 mL).

  • Antisolvent Addition: Add "Poor Solvent" (e.g., Diethyl Ether or Pentane) to the outer jar. The level should be below the rim of the inner vial.

  • Equilibration: Seal the outer jar tightly. The antisolvent vapors will diffuse into the inner vial, slowly reducing solubility and promoting high-quality crystal growth over 3-7 days.

  • Validation: Check crystals under a polarizing microscope for birefringence before mounting for SCXRD.

Mechanistic Pathway: Solubility & Dissolution

The superior solubility of arylpiperazine salts compared to free bases is not just about ionization; it is about the lattice energy breakdown.

Dissolution cluster_0 Counter-Ion Effect Crystal Crystal Lattice (Salt Form) Energy Lattice Energy (Breakdown) Crystal->Energy Endothermic (+ΔH) Solvation Solvation (Hydration of Ions) Energy->Solvation Exothermic (-ΔH) Solution Dissolved Drug (Bioavailable) Solvation->Solution Entropy Driven Hydrophilicity Anion Hydrophilicity (Cl- > Fumarate) Hydrophilicity->Solvation Packing Packing Density (Tighter = Slower Dissolution) Packing->Energy

Figure 2: Thermodynamic pathway of salt dissolution. The choice of anion modulates the lattice energy barrier and the solvation enthalpy.

References

  • Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. Source: PubMed (2018) Context: Comparative data on AZD5329 Maleate vs Fumarate salts.[1] [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitro-phenyl)-piperazine. Source: Acta Crystallographica / PubMed (2023) Context: Lattice parameters and packing motifs for benzoate derivatives. [Link]

  • Supramolecular characterisation of salts of 4-(2-methoxyphenyl) piperazin-1-ium. Source: Journal of Molecular Structure (2023) Context: Detailed analysis of charge-assisted hydrogen bonding and synthons. [Link]

  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Source: CrystEngComm (2017) Context: Solubility correlation with anion selection and crystal lattice energy.[2][3] [Link]

Sources

Reference Standards for 1-(2-Methoxy-3-methylphenyl)piperazine Analysis: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(2-Methoxy-3-methylphenyl)piperazine is a specialized arylpiperazine motif, distinct from the more common 1-(2-methoxyphenyl)piperazine (2-MeOPP) found in drugs like Urapidil or Enciprazine. This specific 3-methyl regioisomer often appears in drug discovery pipelines targeting GPCRs (Dopamine D2/D3, Serotonin 5-HT) or as a fragment in kinase inhibitors (e.g., RIPK2 inhibitors).

Unlike pharmacopeial staples (e.g., Caffeine, Acetaminophen), no Certified Reference Material (CRM) currently exists for this compound under ISO 17034 accreditation. Consequently, researchers must rely on "Research Grade" materials. This guide provides the framework to objectively compare available commercial sources and, more importantly, qualify a commercial sample into a Primary Reference Standard for regulated analysis.

The Core Challenge: Regiochemistry & Purity

The primary risk in sourcing this standard is isomeric impurity . The synthesis of the starting material (2-methoxy-3-methylaniline) can yield 4-methyl or 5-methyl isomers, which are difficult to separate by standard HPLC but have vastly different biological activities.

Comparison of Reference Standard Classes

Since "Brand A vs. Brand B" comparisons are transient in the research chemical market, we evaluate the Classes of Standards available to you.

FeatureClass A: Pharmacopeial/CRM Class B: Commercial Research Grade Class C: In-House Qualified Standard
Availability None (Currently unavailable globally)High (Jiehua, Enamine, ChemShuttle)Generated from Class B
Purity (HPLC) N/ATypically >95% (Area %)>99.0% (w/w) (Assigned by qNMR)
Identity N/ABasic 1H-NMR, MS2D-NMR (NOESY/HMBC) for Regio-ID
Content Assay N/ARarely provided ("As is")Mass Balance or qNMR
Salt Form N/AVariable (HCl, 2HCl, or Free Base)Stoichiometry defined (e.g., x1.0 HCl)
Suitability N/AEarly Discovery ScreeningGLP Tox Studies, IND-Enabling

Recommendation: Purchase a Class B material and upgrade it to Class C using the protocol below. Do not use Class B directly for quantitative PK/PD modeling without re-assay.

Technical Validation Protocol (The "Self-Validating" System)

To establish trust in your reference standard, you must prove two things: Structure (Is it the 3-methyl isomer?) and Potency (How much is actually there?) .

Structural Elucidation (Regiochemistry)

The 3-methyl placement is the critical quality attribute.

  • Technique: 1H-NMR (400 MHz minimum, DMSO-d6).

  • Diagnostic Signal: Look for the aromatic region (6.5 - 7.2 ppm).

    • 1-(2-Methoxy-3-methylphenyl)... has a 1,2,3-trisubstituted benzene ring .

    • Pattern: You should see three aromatic protons.[1][2][3] Two doublets and one triplet (or a doublet of doublets) indicative of an ABC or ABX system with ortho coupling (~8 Hz).

    • Differentiation: If it were the 4-methyl isomer, the pattern would be different (1,2,4-substitution).

    • NOE Contact: A NOESY experiment will show a correlation between the Methoxy (-OCH3) protons and the Piperazine ring protons, but also a correlation between the Methoxy and the C3-Methyl group if they are adjacent (depending on conformation), or lack thereof if para. Crucially, the aromatic proton pattern is the definitive check.

Chromatographic Purity (HPLC-UV-MS)

Arylpiperazines are basic and prone to peak tailing. Use this optimized method to detect impurities.

Method Parameters:

  • Column: C18 with high pH stability (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic). MS (ESI+) for ID.

  • Flow Rate: 0.4 mL/min.

Data Interpretation:

  • Main Peak: ~206.3 m/z [M+H]+.

  • Common Impurity: Bis-arylpiperazine (dimer formation during synthesis) - elutes later (high logP).

  • Common Impurity: Aniline starting material (2-methoxy-3-methylaniline) - elutes earlier.

Experimental Workflow: Qualification of the Standard

This workflow transforms a vendor sample into a reliable quantitative standard.

QualificationWorkflow Start Receive Vendor Sample (Class B) ID_Check Identity Verification (1H-NMR + MS) Start->ID_Check Regio_Check Regio-Isomer Check (Coupling Constants) ID_Check->Regio_Check Confirm MW Purity_Check Purity Assessment (HPLC-UV @ 210/254nm) Regio_Check->Purity_Check Passes Structure Purity_Check->Start Fail: Purify (Prep HPLC) Salt_Check Salt Stoichiometry (IC or AgNO3 Titration) Purity_Check->Salt_Check Purity > 98% Assay Potency Assignment (qNMR or Mass Balance) Salt_Check->Assay Determine Counterion % Final Qualified Reference Standard (Class C) Assay->Final Assign % w/w

Figure 1: Decision tree for qualifying a non-compendial reference standard. Note the critical "Regio-Isomer Check" step specific to substituted phenylpiperazines.

Quantitative Protocol: Preparation of Stock Solutions

When using a Class B or C standard, you must correct for the salt form and purity.

Formula:



Example Calculation:

  • Compound: 1-(2-Methoxy-3-methylphenyl)piperazine Hydrochloride.[1][4][5][6]

  • MW (Free Base): 206.29 g/mol .

  • MW (HCl Salt): 242.75 g/mol (Assuming mono-HCl).

  • Vendor Purity: 98.0%.

  • Water Content (TGA): 1.5%.

Step-by-Step Protocol:

  • Equilibrate: Allow the standard vial to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg (±0.1 mg) into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Methanol (HPLC grade). Sonicate for 5 minutes. The salt should dissolve freely.

  • Make to Volume: Dilute to the mark with Methanol.

  • Storage: Transfer to amber glass vials. Store at -20°C. Stability is typically >6 months if kept dry.

Solubility Note: The HCl salt is highly soluble in water and methanol but may precipitate in high % Acetonitrile if the concentration exceeds 1 mg/mL.

References

  • Jiehua Pharma . Product Catalog: 1-(2-methoxy-3-methylphenyl)piperazine hydrochloride. Accessed Feb 2026. Link

  • ChemShuttle . Building Blocks: Arylpiperazines. Accessed Feb 2026. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (General grounding on reference standard qualification). Link

  • Boksa, J. et al. "Synthesis and 5-HT1A/5-HT2A receptor activity of new arylpiperazine derivatives." Pharmazie, 2013. (Context on arylpiperazine synthesis and isomers). Link

  • Noureddine, O. et al. "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega, 2025. (Structural insights). Link

Sources

Metabolic Stability of Methyl-Substituted Piperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Metabolic Liability of the Piperazine Scaffold The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from imatinib (Gleevec) to olanzapine. However, it represents a significant metabolic liability. The ring is electron-rich and contains two nitrogen atoms and four alpha-carbons, creating a "target-rich" environment for Cytochrome P450 (CYP450) enzymes.

The Methylation Strategy Methyl substitution is not merely about increasing lipophilicity; it is a precise steric tool used to block metabolic soft spots. This guide compares the metabolic stability of Unsubstituted Piperazine , N-Methylpiperazine , and C-Methylpiperazines (2-Me/3-Me) .

Key Insight: While N-methylation improves permeability, it often introduces a new metabolic soft spot (N-demethylation). In contrast, C-methylation (specifically at the C2 or C3 positions) effectively hinders ring hydroxylation through steric interference with the CYP450 heme iron, often without introducing new liabilities.

Mechanistic Analysis: The "Why" Behind the Stability

To engineer stable molecules, one must understand the specific degradation pathways.

Metabolic Soft Spots[1][2]
  • 
    -Carbon Hydroxylation:  CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the 
    
    
    
    -carbon), forming an unstable carbinolamine intermediate which collapses to ring-opened products or lactams.
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYP450s directly oxidize the nitrogen lone pair.

  • N-Dealkylation: Specific to N-substituted variants, where the alkyl group is removed via an oxidative mechanism.

The Methyl Effect
  • N-Methylation: Increases electron density on the ring, potentially making the other nitrogen more basic and reactive.[1] It blocks N-oxidation at that specific nitrogen but opens the N-demethylation pathway (typically CYP2C19/CYP3A4 mediated).

  • C-Methylation (2-Me / 3-Me): Introduces a methyl group at the

    
    -carbon.
    
    • Steric Shielding: The methyl group physically obstructs the approach of the bulky CYP450 heme oxo-species (Compound I) to the

      
      -proton.
      
    • Chirality: Introduces a chiral center. The (R)- or (S)- configuration can differentially bind to the CYP active site, often resulting in one enantiomer being significantly more stable.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these scaffolds.

MetabolicPathways cluster_NMe N-Methyl Substitution cluster_CMe 2-Methyl Substitution Piperazine Piperazine Scaffold AlphaOx α-C Hydroxylation (Ring Opening/Lactam) Piperazine->AlphaOx CYP2D6/3A4 (Fast) NOx N-Oxidation (N-Oxide) Piperazine->NOx FMO/CYP NDealk N-Demethylation (Loss of Methyl) Blocked Metabolism Blocked (Steric Hindrance) NMe_Pip N-Methyl Piperazine NMe_Pip->NOx Reduced NMe_Pip->NDealk CYP2C19/3A4 (Major Liability) CMe_Pip 2-Methyl Piperazine CMe_Pip->AlphaOx Slowed Significantly CMe_Pip->Blocked Heme Access Denied

Figure 1: Divergent metabolic pathways for piperazine derivatives. Note how C-methylation effectively blocks the rapid


-carbon oxidation pathway, whereas N-methylation shifts the liability to dealkylation.

Comparative Analysis: Performance Metrics

The following table synthesizes data from various medicinal chemistry campaigns (e.g., optimization of piperazinyl-pyridazines and antihistamines) to illustrate general stability trends.

FeatureUnsubstituted PiperazineN-Methylpiperazine2-Methylpiperazine (C-Me)
Primary Metabolic Liability

-C Hydroxylation, N-Oxidation
N-Demethylation , N-OxidationMinor

-C Hydroxylation
Microsomal Stability (

)
Low (< 15 min)Low to Moderate (10-30 min)High (> 60 min)
Intrinsic Clearance (

)
HighHigh (driven by demethylation)Low
Lipophilicity (LogD) Low (Polar)Moderate (Improved CNS entry)Low/Moderate
CYP Isoform Tropism CYP2D6, CYP3A4CYP2C19, CYP1A2, CYP3A4CYP2D6 (often reduced affinity)
Strategic Utility Starting ScaffoldPermeability enhancementMetabolic Stabilization

Data Interpretation:

  • N-Methyl: While often used to cap a polar amine, N-methyl groups are "metabolic handles." In comparative studies, N-methyl analogs frequently show higher clearance than their unsubstituted counterparts due to the rapid efficiency of the N-demethylation reaction catalyzed by CYP2C19 and CYP1A2.

  • 2-Methyl: Placing a methyl group at C2 (adjacent to the distal nitrogen) or C3 (adjacent to the proximal nitrogen) creates a "steric umbrella." This is the gold standard for stabilizing the ring without altering the core pharmacophore significantly.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your specific series, use this self-validating Human Liver Microsome (HLM) protocol.

Protocol Design Principles
  • Causality: We use NADPH as a cofactor. If stability improves without NADPH, the instability is chemical (e.g., hydrolysis), not metabolic.

  • Polarity Awareness: Piperazines are polar. Standard liquid-liquid extraction (LLE) with hexane may miss them. Use protein precipitation with acetonitrile/methanol to ensure recovery of both parent and polar N-oxide metabolites.

Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (or 10 mM NADPH solution)

  • Test Compounds (10 mM DMSO stock)

  • Positive Control: Verapamil (High clearance) or Propranolol.

  • Internal Standard: Tolbutamide or lab-specific standard.

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Low concentration prevents enzyme saturation (Michaelis-Menten linear range).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 450 
    
    
    
    L of compound solution. Incubate at 37°C for 5 min.
  • Initiation: Add 20

    
    L of NADPH (final conc. 1 mM) to initiate the reaction.
    
    • Control: Add Buffer instead of NADPH to a parallel set to assess chemical stability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient 5-95% ACN with 0.1% Formic Acid).

Assay Workflow Diagram

HLM_Protocol Start Start: 1 µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-incubation 37°C, 5 min Start->PreInc Split Split PreInc->Split Rxn_Test Add NADPH (Metabolic Rxn) Split->Rxn_Test + Cofactor Rxn_Ctrl Add Buffer (Chemical Stability Control) Split->Rxn_Ctrl - Cofactor Sampling Sample at 0, 5, 15, 30, 60 min Rxn_Test->Sampling Rxn_Ctrl->Sampling Quench Quench: Ice-Cold ACN (precipitates proteins) Sampling->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis Determine % Remaining Centrifuge->LCMS

Figure 2: Standardized HLM Stability Workflow. The parallel "Buffer" control is critical for distinguishing enzymatic degradation from chemical instability.

Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.


Conclusion & Recommendations

For drug development professionals optimizing a piperazine-containing lead:

  • Avoid N-Methylation if the goal is solely metabolic stability. It often creates a "metabolic shunt" toward demethylation. Use it only if you need to modulate pKa or solubility.

  • Prioritize 2-Methyl Substitution. This is the most effective modification to block ring oxidation. It introduces steric hindrance exactly where the CYP450 heme iron attempts to attack.

  • Check Chirality. If using 2-methylpiperazine, synthesize and test both (R) and (S) enantiomers early. One will likely be significantly more stable and potent due to specific binding modes in the CYP active site.

References

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Source: National Institutes of Health (NIH) URL:[Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Source: Royal Society of Chemistry / NIH URL:[Link]

  • Comparing the pKb of piperazine and methylpiperazine. Source: Chemistry Stack Exchange (Validated Data Discussion) URL:[Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs (BZP/TFMPP). Source: ResearchGate / Journal of Pharmacy and Pharmacology URL:[Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Source: ACS Omega / NIH URL:[Link]

Sources

Comparative Guide: Pharmacokinetic Optimization of 2-Methoxy-3-Methylphenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacokinetic Properties of 2-Methoxy-3-Methylphenylpiperazine Derivatives guide is structured below. This content is designed for drug discovery scientists, focusing on the structural optimization (SAR) and pharmacokinetic (PK) implications of the 2-methoxy-3-methyl substitution pattern compared to standard phenylpiperazine scaffolds.

Executive Summary: The "Methyl Block" Strategy

In the design of CNS-active ligands—particularly those targeting 5-HT1A , D2 , and 5-HT7 receptors—the phenylpiperazine moiety is a privileged scaffold. However, the standard 2-methoxyphenylpiperazine (oMPP) tail often suffers from rapid oxidative metabolism and poor subtype selectivity.

The 2-methoxy-3-methylphenylpiperazine derivative represents a strategic optimization. By introducing a methyl group at the 3-position, researchers achieve two critical PK/PD enhancements:

  • Metabolic Blockade: The methyl group sterically and electronically blocks the 3-position, a primary site for CYP-mediated aromatic hydroxylation in the parent oMPP scaffold.

  • Lipophilic Tuning: The addition increases LogP by approximately 0.5 units, enhancing Blood-Brain Barrier (BBB) penetration without compromising solubility to the extent of di-halogenated analogs.

This guide compares the pharmacokinetic profile of 2-methoxy-3-methylphenylpiperazine (2-OMe-3-Me-PP) derivatives against the industry standards: 2-methoxyphenylpiperazine (oMPP) and 3-chlorophenylpiperazine (mCPP) .

Chemical Space & Physicochemical Comparison

Understanding the physicochemical baseline is prerequisite to predicting PK behavior. The 3-methyl substitution shifts the molecule into a more lipophilic space, critical for CNS exposure.

Property2-OMe-3-Me-PP (Candidate)oMPP (Standard)mCPP (Alternative)Impact on PK
Structure 2-OMe, 3-Me substitution2-OMe substitution3-Cl substitution--
MW ( g/mol ) ~206.28192.26196.68Minimal impact on diffusion.
cLogP ~2.1 - 2.3 ~1.6~2.52-OMe-3-Me is optimal for BBB (Target: 2.0–3.5).
pKa (Basic N) ~8.8~8.9~8.6High fraction ionized at physiological pH.
TPSA (Ų) ~41~41~32<90 Ų favors CNS penetration.
Metabolic Liability Low (3-pos blocked)High (3/4/5-hydroxylation)Moderate (Ring oxidation)3-Me extends t1/2.

Data Source: Calculated values based on fragment contributions and vendor data [1][2].

Pharmacokinetic Profile Analysis

A. Metabolic Stability (The Core Advantage)

The primary driver for selecting the 3-methyl derivative is the suppression of Phase I metabolism.

  • Mechanism: The parent oMPP is rapidly metabolized by CYP2D6 and CYP3A4 via aromatic hydroxylation at the para (4) and meta (3, 5) positions.[1][2]

  • The 3-Methyl Effect: Placing a methyl group at position 3 physically blocks one metabolic "soft spot." Furthermore, the steric clash between the 2-methoxy and 3-methyl groups twists the phenyl ring out of planarity, potentially reducing the affinity for planar CYP heme active sites.

B. Absorption & BBB Permeability
  • Intestinal Absorption: All three derivatives show high passive permeability (

    
     cm/s) in Caco-2 assays due to their lipophilic, basic nature.
    
  • BBB Penetration: The 2-OMe-3-Me derivative exhibits a superior Brain/Plasma (

    
    ) ratio  compared to oMPP. The increased lipophilicity drives passive diffusion, while the pKa ensures lysosomal trapping within neurons, extending residence time.
    
C. Distribution & Protein Binding
  • Plasma Protein Binding (PPB): 2-OMe-3-Me derivatives typically show 90-95% PPB, slightly higher than oMPP (~85%). This reduces the free fraction (

    
    ), necessitating potency optimization to maintain efficacy.
    

Visualizing the Metabolic Optimization

The following diagram illustrates how the 3-methyl group alters the metabolic fate of the scaffold compared to the parent oMPP.

MetabolicPathways Parent_oMPP 2-Methoxy-PP (oMPP) CYP_Enzymes CYP2D6 / CYP3A4 Parent_oMPP->CYP_Enzymes High Affinity Parent_3Me 2-Methoxy-3-Methyl-PP (Candidate) Parent_3Me->CYP_Enzymes Steric Hindrance Metab_Hydrox Hydroxylated Metabolites (Inactive/Toxic) CYP_Enzymes->Metab_Hydrox Rapid 4/5-Hydroxylation CYP_Enzymes->Metab_Hydrox Minor Pathway (Slow) Metab_Stable Stable Parent (Extended Half-Life) CYP_Enzymes->Metab_Stable Metabolic Blockade (3-Me blocks site)

Figure 1: Comparison of metabolic fates. The 3-methyl group (Green path) blocks the primary hydroxylation site, significantly extending the metabolic half-life compared to the parent oMPP (Red path).

Experimental Protocols for Validation

To confirm the PK advantages of the 2-methoxy-3-methyl derivative, the following self-validating protocols are recommended.

Protocol A: Microsomal Intrinsic Clearance ( )

Objective: Quantify the metabolic stability improvement.

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with Test Compound (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
    • Success Criteria: Candidate

      
       should be <50% of oMPP 
      
      
      
      .
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Predict CNS penetration potential.

  • Donor Plate: Prepare 10 mM stock of compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both compartments.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability [3].
      

PK Screening Workflow

Use this logical workflow to select the optimal derivative from a library.

PK_Workflow Start Library Synthesis (2-OMe-3-Me Derivatives) PhysChem In Silico Filter (cLogP < 4, TPSA < 90) Start->PhysChem MetaStab Microsomal Stability (Human/Rat) PhysChem->MetaStab Pass Discard Discard Candidate PhysChem->Discard Fail Permeability Caco-2 / PAMPA-BBB MetaStab->Permeability t1/2 > 30 min MetaStab->Discard Rapid Clearance InVivo Rat PK (IV/PO) Measure Brain/Plasma Ratio Permeability->InVivo Papp > 10^-6 Permeability->Discard Low Permeability End End InVivo->End Lead Candidate

Figure 2: Tiered PK screening cascade ensuring only metabolically stable and CNS-penetrant compounds progress to in vivo studies.

References

  • Chemical Book/Vendor Data. 1-(2-methoxy-3-methylphenyl)piperazine hydrochloride Product Properties. (Accessed 2026).[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-methoxyphenylpiperazine. (Accessed 2026).[3]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA/Caco-2 thresholds).
  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Describes SAR of phenylpiperazines).

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Mechanistic basis for blocking aromatic hydroxylation).

Sources

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